

# eNOS pT495 Decoy Peptide: A Technical Guide to Enhancing Nitric Oxide Bioavailability

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## Compound of Interest

Compound Name: eNOS pT495 decoy peptide

Cat. No.: B12373733

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## Executive Summary

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. The activity of eNOS is tightly regulated by a series of post-translational modifications, most notably phosphorylation. Phosphorylation at Threonine 495 (pT495) is a primary inhibitory mechanism that significantly curtails NO production. The **eNOS pT495 decoy peptide** is a novel therapeutic and research tool designed to specifically interfere with this inhibitory phosphorylation, thereby preserving eNOS activity and enhancing NO bioavailability. This technical guide provides an in-depth overview of the **eNOS pT495 decoy peptide**, including its mechanism of action, quantitative effects, detailed experimental protocols, and relevant signaling pathways.

## Introduction: The Role of eNOS and its Regulation

Endothelial nitric oxide synthase (eNOS) catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. NO plays a crucial role in a multitude of physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. The activity of eNOS is dynamically regulated by phosphorylation at several key residues. While phosphorylation at Serine 1177 (pS1177) is generally considered to be activating, phosphorylation at Threonine 495 (pT495) exerts a potent inhibitory effect.<sup>[1][2][3]</sup>

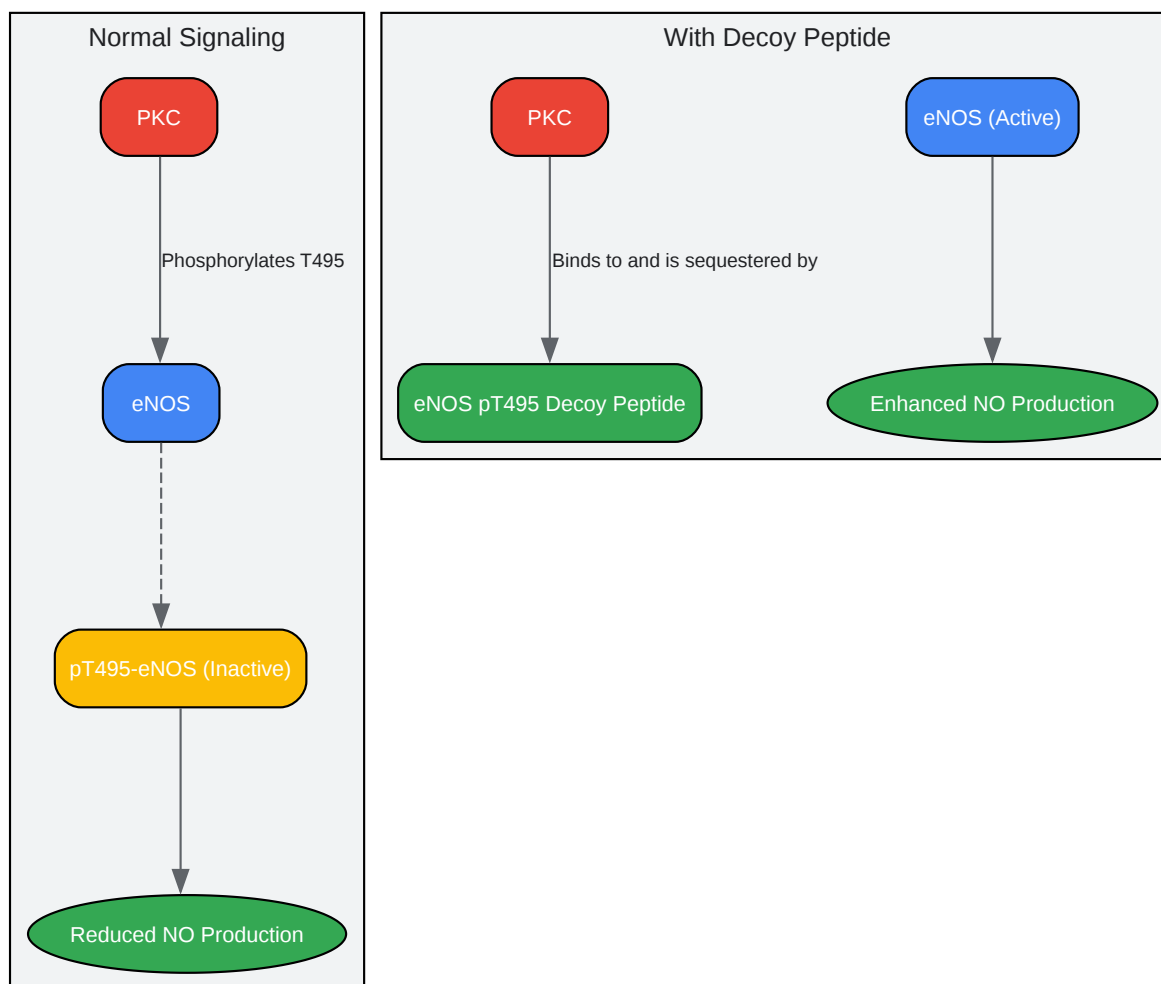
The phosphorylation of T495 is primarily mediated by Protein Kinase C (PKC) and the Rho/ROCK signaling pathway.[1][2][3] This phosphorylation event sterically hinders the binding of calmodulin (CaM) to eNOS, a critical step for enzyme activation.[2][3] Consequently, conditions that promote T495 phosphorylation lead to a state of "eNOS uncoupling," where the enzyme produces superoxide radicals instead of NO, contributing to oxidative stress and endothelial dysfunction.

## The eNOS pT495 Decoy Peptide: Mechanism of Action

The **eNOS pT495 decoy peptide** is a synthetic peptide designed to act as a competitive inhibitor of the kinase(s) responsible for phosphorylating eNOS at the T495 residue. By mimicking the phosphorylation site on eNOS, the decoy peptide effectively sequesters the kinase, preventing it from phosphorylating the native eNOS enzyme.[1][3] This preventative action preserves the non-phosphorylated, active state of eNOS, thereby promoting NO production and mitigating eNOS uncoupling.

The primary application of the **eNOS pT495 decoy peptide** is in research and therapeutic development for conditions associated with endothelial dysfunction and reduced NO bioavailability, such as ventilator-induced lung injury (VILI).[1][3]

Mechanism of eNOS pT495 Decoy Peptide Action

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Caption: Mechanism of **eNOS pT495 Decoy Peptide**.

## Quantitative Data

The following table summarizes the quantitative effects of the **eNOS pT495 decoy peptide** as reported in the literature.

Parameter	Experimental Model	Treatment	Result	Reference
Endothelial Barrier Function	Pulmonary Arterial Endothelial Cells (PAECs)	4αPDD (TRPV4 agonist)	Preserved barrier function	<a href="#">[1]</a> <a href="#">[3]</a>
Lung Vascular Integrity	Mouse Model of Ventilator-Induced Lung Injury (VILI)	High tidal volume ventilation	Preserved lung vascular integrity	<a href="#">[1]</a> <a href="#">[3]</a>
eNOS Uncoupling	PAECs	4αPDD	Reduced eNOS uncoupling	<a href="#">[1]</a> <a href="#">[3]</a>
Mitochondrial Redistribution of eNOS	PAECs	4αPDD	Reduced mitochondrial redistribution	<a href="#">[1]</a> <a href="#">[3]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the **eNOS pT495 decoy peptide**.

### In Vitro Studies with Pulmonary Arterial Endothelial Cells (PAECs)

Objective: To assess the effect of the **eNOS pT495 decoy peptide** on endothelial barrier function and eNOS signaling in response to a mechanical stress mimetic.

Materials:

- Human Pulmonary Artery Endothelial Cells (PAECs)
- Cell culture medium (e.g., EGM-2)
- eNOS pT495 decoy peptide**

- 4 $\alpha$ -Phorbol 12,13-didecanoate (4 $\alpha$ PDD) - a TRPV4 agonist
- Trans-endothelial electrical resistance (TEER) measurement system
- Reagents for Western blotting
- Antibodies: anti-pT495-eNOS, anti-total-eNOS, anti-GAPDH

#### Protocol:

- Cell Culture: Culture PAECs to confluence on permeable supports for TEER measurements or in standard culture plates for protein analysis.
- Peptide Pre-treatment: Pre-incubate the cells with the **eNOS pT495 decoy peptide** at a final concentration of 10  $\mu$ M for 1 hour.
- Stimulation: Add 4 $\alpha$ PDD at a final concentration of 10  $\mu$ M to the cell culture medium and incubate for the desired time points (e.g., 0, 15, 30, 60 minutes).
- TEER Measurement: At each time point, measure the TEER to assess endothelial barrier function. A decrease in TEER indicates increased permeability.
- Western Blotting:
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA assay.
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% BSA in TBST for 1 hour.
  - Incubate the membrane with primary antibodies against pT495-eNOS and total-eNOS overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect the signal using an ECL substrate and image the blot.
- Quantify band intensities and normalize pT495-eNOS levels to total-eNOS.

## In Vivo Mouse Model of Ventilator-Induced Lung Injury (VILI)

Objective: To evaluate the protective effect of the **eNOS pT495 decoy peptide** on lung vascular integrity in a model of VILI.

Materials:

- C57BL/6 mice
- **eNOS pT495 decoy peptide**
- Mechanical ventilator
- Evans blue dye
- Reagents for bronchoalveolar lavage (BAL)

Protocol:

- Animal Preparation: Anesthetize the mice and perform a tracheostomy.
- Peptide Administration: Administer the **eNOS pT495 decoy peptide** (1 mg/kg) or a control peptide via intraperitoneal injection 30 minutes prior to mechanical ventilation.
- Mechanical Ventilation: Ventilate the mice with a high tidal volume (e.g., 30 ml/kg) for 4 hours to induce lung injury. A control group should receive low tidal volume ventilation.
- Assessment of Lung Vascular Permeability:
  - Inject Evans blue dye (20 mg/kg) intravenously 30 minutes before the end of the ventilation period.
  - At the end of the experiment, perfuse the lungs with saline to remove intravascular dye.

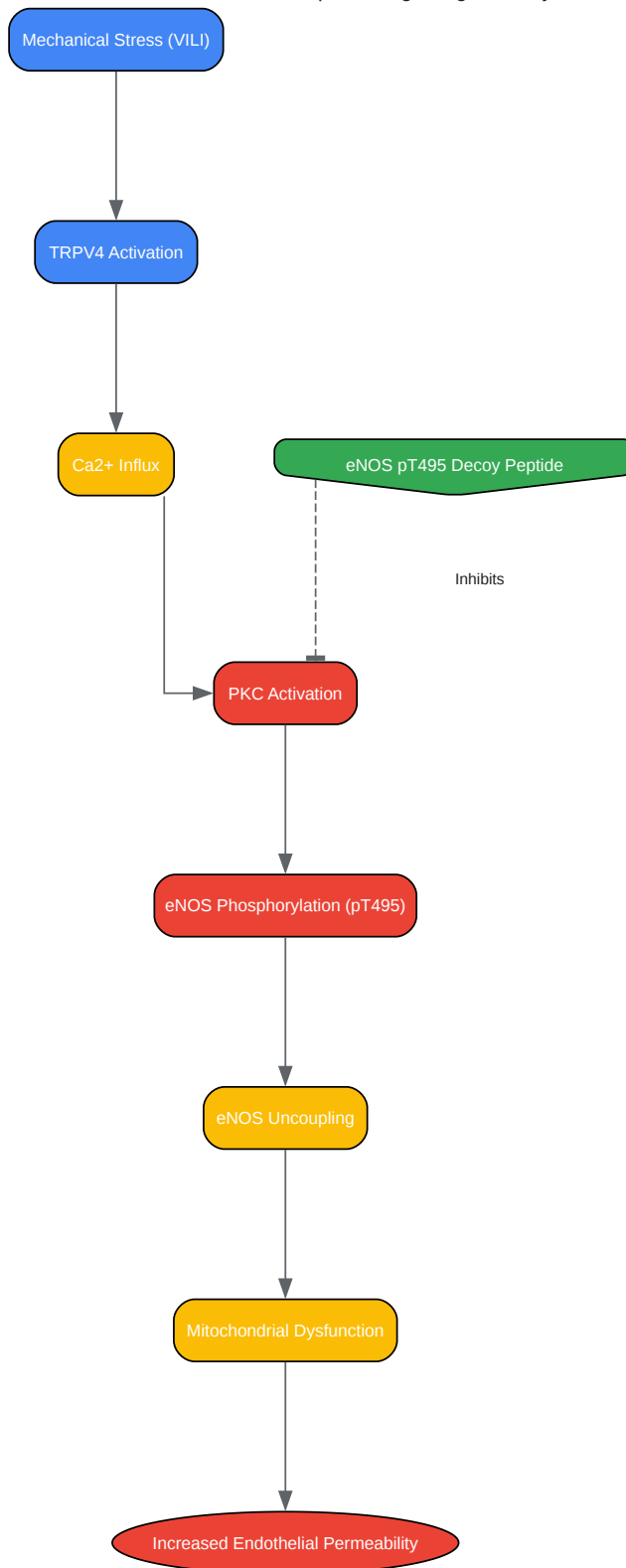
- Homogenize the lung tissue and extract the Evans blue dye with formamide.
- Measure the absorbance of the extracted dye at 620 nm to quantify lung vascular permeability.
- Bronchoalveolar Lavage (BAL):
  - Perform BAL to collect lung fluid.
  - Measure the total protein concentration in the BAL fluid as an additional marker of lung injury.

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of TRPV4-Mediated eNOS Phosphorylation

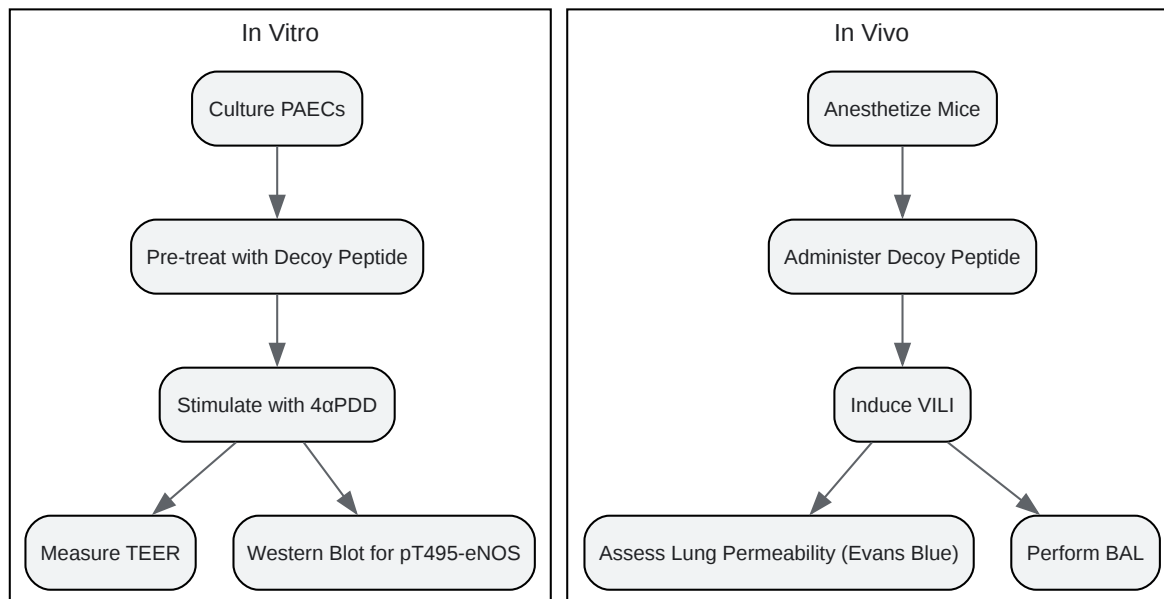
Mechanical stress, such as that experienced during VILI, activates the mechanosensitive ion channel TRPV4 on endothelial cells. This leads to an influx of  $\text{Ca}^{2+}$ , which in turn activates PKC. Activated PKC then phosphorylates eNOS at T495, leading to eNOS uncoupling, mitochondrial dysfunction, and increased endothelial permeability. The **eNOS pT495 decoy peptide** intervenes by preventing the PKC-mediated phosphorylation of eNOS.

## TRPV4-Mediated eNOS pT495 Signaling Pathway





Experimental Workflow for eNOS pT495 Decoy Peptide Studies



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## References

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- 3. researchgate.net [researchgate.net]

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